3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline
Overview
Description
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline is a heterocyclic compound that features both a pyrrolidine ring and a tetrahydroquinoline structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydroquinoline structure. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further reacted to form the tetrahydroquinoline structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and pyrrolidines, which can have different biological activities and properties .
Scientific Research Applications
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
Tetrahydroquinoline: Contains only the tetrahydroquinoline structure without the pyrrolidine ring.
Pyrrolizine: Another nitrogen-containing heterocycle with different biological properties.
Uniqueness
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline is unique due to the combination of the pyrrolidine and tetrahydroquinoline rings in a single molecule. This dual-ring structure provides a versatile scaffold for the development of compounds with diverse biological activities and properties .
Properties
IUPAC Name |
3-pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,11,13-15H,3,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJIOPBXKUYGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC3=CC=CC=C3NC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587568 | |
Record name | 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-32-5 | |
Record name | 1,2,3,4-Tetrahydro-3-(2-pyrrolidinyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912771-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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